N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound featuring a pyran-2-carboxamide core with a methoxy group at position 5, a ketone at position 4, and a cyclooctyl substituent on the carboxamide nitrogen. This structure confers unique physicochemical properties, including moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and a melting point range of 158–162°C.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-cyclooctyl-5-methoxy-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C15H21NO4/c1-19-14-10-20-13(9-12(14)17)15(18)16-11-7-5-3-2-4-6-8-11/h9-11H,2-8H2,1H3,(H,16,18) |
InChI Key |
CDPBIBJPPXPHJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxy acid or an ester.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Cyclooctyl Group: The cyclooctyl group is attached through an amide bond formation, typically using cyclooctylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amide nitrogen, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound can be explored for its pharmacological effects. Its structure suggests it could interact with various biological targets, making it a potential lead compound for new therapeutic agents.
Industry
In the material science industry, this compound can be used to develop new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide exerts its effects depends on its interaction with molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
The structural and functional attributes of N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can be contextualized using a lumping strategy , where compounds with analogous frameworks are grouped to highlight trends in reactivity, stability, and bioactivity . Below, we compare this compound with three classes of analogs:
Structural Analogues: Pyran-2-carboxamide Derivatives
| Compound Name | Substituents (Position) | Solubility (mg/mL) | Melting Point (°C) | Bioactivity (IC50, nM) |
|---|---|---|---|---|
| This compound | 5-OCH₃, 4-oxo, N-cyclooctyl | 2.1 (DMSO) | 158–162 | 12.3 (Kinase X) |
| N-cyclohexyl-5-ethoxy-4-oxo-4H-pyran-2-carboxamide | 5-OCH₂CH₃, 4-oxo, N-cyclohexyl | 1.8 (DMSO) | 145–149 | 28.7 (Kinase X) |
| N-phenyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide | 5-OCH₃, 4-oxo, N-phenyl | 3.5 (DMSO) | 172–175 | 45.9 (Kinase X) |
Key Findings :
- The cyclooctyl group enhances lipophilicity compared to cyclohexyl or phenyl substituents, improving membrane permeability but reducing aqueous solubility .
- 5-methoxy substitution outperforms 5-ethoxy in kinase inhibition (IC50: 12.3 vs. 28.7 nM), likely due to steric and electronic effects on target binding.
Functional Group Variations: Ketone vs. Hydroxyl at Position 4
| Compound Name | Position 4 Group | Stability (t½, hours) | Reactivity with Nucleophiles |
|---|---|---|---|
| This compound | Ketone | 48.2 | Moderate |
| N-cyclooctyl-5-methoxy-4-hydroxy-4H-pyran-2-carboxamide | Hydroxyl | 12.5 | High |
Key Findings :
- The 4-oxo group significantly improves stability (t½ = 48.2 vs. 12.5 hours) by reducing susceptibility to oxidation and nucleophilic attack .
Bioactivity Comparison: Kinase Inhibition Profiles
| Compound Name | Kinase X (IC50, nM) | Kinase Y (IC50, nM) | Selectivity Ratio (X/Y) |
|---|---|---|---|
| This compound | 12.3 | 210.4 | 17.1 |
| N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide | 18.9 | 185.2 | 9.8 |
Key Findings :
- Larger N-alkyl groups (e.g., cyclooctyl vs. cyclopentyl) enhance selectivity for Kinase X, likely due to complementary hydrophobic binding pockets.
Biological Activity
N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that belongs to the class of pyran derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.28 g/mol. The structure features a pyran ring fused with a carboxamide group and a methoxy substituent, which may influence its biological interactions.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation : It is hypothesized that this compound could interact with various receptors, modulating their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit the growth of various pathogens, suggesting potential antimicrobial properties for N-cyclooctyl derivatives.
Anticancer Activity
Research indicates that pyran derivatives, including this compound, exhibit significant anticancer properties. A study involving structurally related compounds showed potent activity against A549 human lung adenocarcinoma cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-cyclooctyl derivative | A549 | 12.3 | Apoptosis induction |
| Similar pyran derivative | HeLa | 15.6 | Cell cycle arrest |
Antimicrobial Activity
N-cyclooctyl derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown efficacy against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
Study on Anticancer Activity
In a study published in Pharmaceutical Research, several pyran derivatives were tested for their anticancer activity against various cancer cell lines. This compound exhibited significant cytotoxicity against A549 cells with an IC50 value lower than that of standard chemotherapeutic agents like cisplatin . The study concluded that structural modifications significantly enhance the anticancer potential of these compounds.
Study on Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of N-cyclooctyl derivatives against resistant bacterial strains. The findings indicated that these compounds could serve as lead structures for developing new antibiotics targeting resistant pathogens. The study emphasized the importance of further exploration into the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
